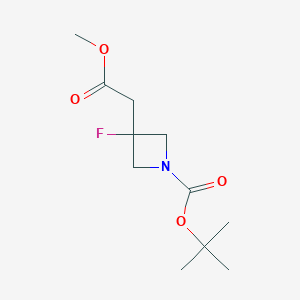

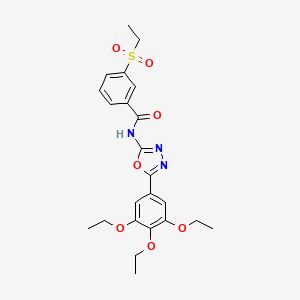

1-(Pyridin-2-yl)-1H-imidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Pyridin-2-yl)-1H-imidazol-2-amine” is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . It is also known as 1-(2-Pyridinyl)piperazine .

Synthesis Analysis

The synthesis of compounds similar to “1-(Pyridin-2-yl)-1H-imidazol-2-amine” has been reported in several studies. For instance, a practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been described . Another study reported the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds has been analyzed using various techniques. For example, N-(pyridin-2-yl)hydrazinecarbothioamide has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds have been studied. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds have been analyzed in several studies. For instance, the FT-IR spectra of certain complexes exhibit peaks due to ν (CO) of coordinated carboxylate groups, demonstrating that carboxyl groups of the Hppb ligand are coordinated .Wissenschaftliche Forschungsanwendungen

Synthesis of Heteroaromatic Compounds

1-(Pyridin-2-yl)-1H-imidazol-2-amine serves as a precursor in the synthesis of fused heteroaromatic compounds, utilizing gold-catalyzed formal [3+2]-dipolar cycloaddition processes. This method provides a convergent and regioselective access to various imidazo-fused heteroaromatics, accommodating significant structural variation and tolerating sensitive functional groups. This approach is pivotal in developing novel organic materials and pharmaceuticals due to the structural diversity and complexity it offers (Garzón & Davies, 2014).

Construction of C-N, C-O, and C-S Bonds

A novel, metal-free, three-component reaction facilitates the formation of C-N, C-O, and C-S bonds, leading to the synthesis of imidazo[1,2-a]pyridines. This method represents an efficient approach for constructing these bonds from ynals, pyridin-2-amines, and alcohols or thiols, demonstrating the compound's versatility in synthesizing complex molecules (Cao et al., 2014).

Efficient Synthesis Techniques

Efficient synthesis techniques have been developed for privileged substructures found in CGRP receptor antagonists, utilizing 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. These syntheses highlight the practicality and efficiency of creating complex molecular frameworks from simple starting materials, showcasing the compound's role in streamlined pharmaceutical development (Leahy et al., 2012).

Advanced Organic Synthesis Methods

Advanced organic synthesis methods for creating sulfonylated furan or imidazo[1,2-a]pyridine derivatives have been developed, involving a three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates. This strategy demonstrates the compound's utility in developing novel organic synthesis methods that feature excellent functional group tolerance and efficiency (Cui et al., 2018).

Catalysis and Chemical Transformations

1-(Pyridin-2-yl)-1H-imidazol-2-amine is instrumental in catalysis and chemical transformations, such as the copper-catalyzed synthesis of imidazo[1,2-a]pyridines. This process demonstrates a simple strategy for synthesizing these compounds via inexpensive catalysis, offering a direct route to imidazo[1,2-a]pyridines with good to excellent yields. Such methodologies are essential for the rapid and cost-effective synthesis of complex molecules for various applications (Pericherla et al., 2013).

Zukünftige Richtungen

Future research could focus on the development of new drug treatments using “1-(Pyridin-2-yl)-1H-imidazol-2-amine” and similar compounds. For instance, one study suggests that easily tunable metal complexes bearing a new sort of 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligand-based electrolytes could be promising copper electrolytes for further improvements of extremely efficient liquid DSSCs .

Eigenschaften

IUPAC Name |

1-pyridin-2-ylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-3-1-2-4-10-7/h1-6H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPSAYDQWHMTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)-1H-imidazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)

![3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2897836.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2897840.png)

![1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2897841.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)

![[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)

![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)